Ethyl 5-bromo-1-naphthoate

Description

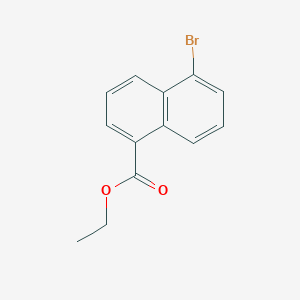

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromonaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHJJJISRDQDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672614 | |

| Record name | Ethyl 5-bromonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-31-7 | |

| Record name | Ethyl 5-bromonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-bromo-1-naphthoate CAS number and properties

An In-Depth Technical Guide to Ethyl 5-bromo-1-naphthoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It is intended for researchers, chemists, and professionals in drug development and materials science who require detailed information on the compound's properties, synthesis, reactivity, and handling.

Introduction and Strategic Importance

This compound (CAS No. 91271-31-7) is a functionalized naphthalene derivative. Its structure, featuring a reactive bromo-substituent on the aromatic core and an ethyl ester group, makes it a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of the bromine atom at the 5-position allows for its participation in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern pharmaceutical and materials science research, enabling the precise construction of carbon-carbon and carbon-heteroatom bonds. The ester moiety, meanwhile, can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing an additional handle for molecular elaboration.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are fundamental to its successful application in research and development.

| Property | Value | Source(s) |

| CAS Number | 91271-31-7 | [1][2] |

| Molecular Formula | C₁₃H₁₁BrO₂ | [2] |

| Molecular Weight | 279.13 g/mol | [1] |

| IUPAC Name | ethyl 5-bromo-1-naphthalenecarboxylate | [2] |

| InChI Key | YEHJJJISRDQDER-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥95.0% | [3] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a multi-step sequence, starting from a more readily available naphthalene precursor. A common and logical pathway involves the preparation of 5-bromo-1-naphthoic acid, followed by its esterification.

Diagram of a Plausible Synthetic Pathway

Caption: Synthetic route to this compound.

Mechanistic Insights:

-

Step 1: Sandmeyer Reaction: This classic transformation is used to introduce the bromine atom onto the naphthalene ring. Starting with an amino-naphthalene derivative, a diazonium salt is formed using nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄ or HBr). The use of a sulfonic acid group can serve as a protecting and activating group for this reaction.[4] The subsequent introduction of a copper(I) bromide catalyst facilitates the replacement of the diazonium group with bromine.[4] This step is critical as it regioselectively installs the halogen at the desired position.

-

Step 2: Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the carboxylic acid (5-bromo-1-naphthoic acid) and an alcohol (ethanol). A strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. To drive the equilibrium towards the product, ethanol is often used as the solvent (in large excess), and the reaction is heated to reflux.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its two primary functional groups:

-

Aryl Bromide: The C-Br bond is the primary site for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the attachment of a wide variety of substituents, including alkyl, aryl, vinyl, and amino groups, making it an invaluable tool in combinatorial chemistry and the synthesis of targeted therapeutic agents.

-

Ethyl Ester: The ester group is a versatile functional handle. It can undergo:

-

Hydrolysis: Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup will yield the parent carboxylic acid, 5-bromo-1-naphthoic acid.[5] This is useful when the acid itself is the desired product or an intermediate for further reactions (e.g., amide bond formation).

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (5-bromonaphthalen-1-yl)methanol.

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

-

Analytical Characterization

While specific spectral data for this exact compound is not publicly available in the search results, characterization would rely on standard spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral features would be expected:[6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the naphthalene ring, likely in the range of δ 7.5-8.9 ppm. The ethyl group would present as a quartet (for the -CH₂- group) around δ 4.4 ppm and a triplet (for the -CH₃ group) around δ 1.4 ppm, with a coupling constant (J) of approximately 7.1 Hz.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for all 13 unique carbon atoms. The carbonyl carbon of the ester would appear significantly downfield (δ > 160 ppm). Aromatic carbons would resonate in the typical δ 120-135 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The ethyl group carbons would appear upfield.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Safety and Handling

No specific safety data sheet (SDS) for this compound was identified. However, based on the known hazards of structurally related aryl bromides and esters, the following precautions are advised.[7][8][9]

-

General Hazards: Assumed to be harmful if swallowed. Causes skin and serious eye irritation.[7][8] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[7] Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

Experimental Protocol: Fischer Esterification of 5-Bromo-1-naphthoic Acid

This protocol describes a representative procedure for the synthesis of this compound from its corresponding carboxylic acid.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

5-Bromo-1-naphthoic acid (1.0 eq)

-

Absolute Ethanol (used as solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., Ethyl Acetate or Diethyl Ether)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-1-naphthoic acid (1.0 eq).

-

Reagent Addition: Add a large excess of absolute ethanol, sufficient to fully dissolve the starting material upon warming. Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically several hours).

-

Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.

-

Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - caution: CO₂ evolution), and finally with brine.

-

Drying and Solvent Removal: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude this compound by flash column chromatography on silica gel to obtain the final product with high purity.

References

-

Rajasekaran, K., & Gnanasekaran, C. (1986). Reaction of ethyl bromoacetate with substituted naphthoate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 47–53. [Link]

-

Supporting Information for an article in Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

-

Ethyl 5-bromovalerate. PubChem, National Institutes of Health. [Link]

-

Prakash, M. S., et al. (2013). Ethyl 5-bromo-naphtho-[2,1-b]furan-2-carboxylate. Acta Crystallographica Section E, 69(Pt 2), o198. [Link]

-

The alkaline hydrolysis of some ethyl bromo-1-naphthoates. UC Research Repository, University of Canterbury. [Link]

-

Synthesis of methyl 5-bromo-6-methoxy-1-naphthoate. PrepChem.com. [Link]

-

Ethyl 1-naphthoate. PubChem, National Institutes of Health. [Link]

-

ethyl 1-naphthylacetate. Organic Syntheses Procedure. [Link]

-

Ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate. PMC, National Institutes of Health. [Link]

-

α-NAPHTHOIC ACID. Organic Syntheses Procedure. [Link]

-

Reaction Details: 5-Bromo-1-naphthaldehyde to 5-Bromo-1-naphthoate. Sabio-RK. [Link]

-

This compound, 95.0%+. 1M Lab. [Link]

-

5-Bromonaphthalene-1-carboxylic acid. PubChem, National Institutes of Health. [Link]

-

Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. [Link]

-

Ethyl 5-Bromovalerate: Properties, Applications, and Purchase Information. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

What results from the reaction of 5-bromopentan-1-ol and NaOH? Chemistry Stack Exchange. [Link]

Sources

- 1. This compound | 91271-31-7 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. mgr.ymilab.com [mgr.ymilab.com]

- 4. mdpi.com [mdpi.com]

- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 6. rsc.org [rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Ethyl 5-bromovalerate | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of Ethyl 5-bromo-1-naphthoate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-bromo-1-naphthoate

Introduction

This compound is a substituted naphthalene derivative that serves as a valuable intermediate in organic synthesis. The naphthalene core is a prevalent scaffold in medicinal chemistry, and functionalized analogues are critical starting materials for constructing more complex molecular architectures.[1] The precursor, 5-bromo-1-naphthoic acid, is utilized in the development of novel anti-inflammatory agents, antitumor drugs, and functional materials for organic electronics.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of this compound, offering field-proven insights for its effective use in research and development.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is to establish its precise identity. This compound is structurally defined by a naphthalene ring system substituted at the 1-position with an ethyl ester group and at the 5-position with a bromine atom.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | Ethyl 5-bromonaphthalene-1-carboxylate | N/A |

| CAS Number | 91271-31-7 | [3] |

| Molecular Formula | C₁₃H₁₁BrO₂ | |

| Molecular Weight | 279.13 g/mol |

| InChI Key | YEHJJJISRDQDER-UHFFFAOYSA-N | |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both reaction and biological systems, influencing parameters such as solubility, stability, and membrane permeability. While extensive experimental data for this compound is not widely published, key properties can be inferred from its structure and data from related compounds.

Table 2: Physicochemical Data Summary

| Property | Value | Notes & Significance |

|---|---|---|

| Physical State | Predicted to be a liquid or low-melting solid at RT | Based on similar structures like Ethyl 1-naphthoate. |

| Melting Point | Data not available | The precursor, 5-bromo-1-naphthoic acid, melts at 245-250 °C. Esterification typically lowers the melting point significantly. |

| Boiling Point | Data not available | Expected to be high, requiring vacuum distillation. For comparison, Ethyl 5-bromovalerate boils at 104-109 °C / 12 mmHg. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, Ethanol) and insoluble in water. | The ethyl ester group increases lipophilicity compared to the parent carboxylic acid, reducing aqueous solubility. This is critical for selecting solvents for synthesis, workup, and purification. |

| Purity (Commercial) | ≥96% |

| Storage | Store at room temperature | |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment. While a definitive spectrum for this specific compound is not publicly available, a robust prediction can be made based on its constituent functional groups and data from analogous structures, such as Ethyl 8-iodo-1-naphthoate.[4]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Ethyl Group (Aromatic Ester):

-

-O-CH₂- : A quartet is expected around δ 4.4-4.5 ppm . The signal is shifted downfield due to the deshielding effect of the adjacent oxygen atom. It will be split into a quartet by the three protons of the methyl group (n+1 rule).

-

-CH₃ : A triplet is expected around δ 1.4-1.5 ppm . This signal is further upfield and is split into a triplet by the two protons of the methylene group.[4]

-

-

Naphthalene Ring (Aromatic Protons):

-

Six protons attached to the naphthalene core will produce a complex series of multiplets in the aromatic region, typically between δ 7.2 and 8.5 ppm .

-

The proton at the C8 position is expected to be the most downfield signal due to steric deshielding from the peri-ester group. Protons adjacent to the bromine atom will also experience distinct chemical shifts. The coupling patterns (doublets, triplets, doublets of doublets) will be complex due to ortho, meta, and para relationships.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Ester Group:

-

Naphthalene Ring:

-

Ten distinct signals are expected in the aromatic region (δ 120-140 ppm ).

-

The carbon atom attached to the bromine (C5 ) will have its chemical shift influenced by the halogen, typically appearing around δ 120-125 ppm . The quaternary carbons (C1, C4a, C8a) will also be identifiable.

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. Two peaks of nearly equal intensity will be observed for the molecular ion: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M and M+2). For C₁₃H₁₁BrO₂, the expected peaks would be at m/z ≈ 278 and m/z ≈ 280 .

-

Key Fragmentation: A prominent fragment would likely correspond to the loss of the ethoxy group (-OC₂H₅), resulting in a naphthoyl cation.

Synthesis and Purification Protocol

The most logical and efficient synthesis of this compound is a two-step process starting from commercially available 1-naphthoic acid. This approach ensures high yields and purity.

Caption: Synthetic workflow for this compound.

Step 1: Bromination of 1-Naphthoic Acid

-

Principle (Expertise): This is a classic electrophilic aromatic substitution reaction. The carboxylic acid group on 1-naphthoic acid is a deactivating, meta-directing group. However, in the naphthalene ring system, electrophilic substitution is strongly favored on the other ring. Bromination occurs preferentially at the 5- and 8-positions. The 5-position is generally favored, and reaction conditions can be optimized to maximize this isomer.[2]

-

Protocol:

-

Dissolve 1-naphthoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings.

-

Cool the mixture in an ice bath (0 °C).

-

Add a solution of bromine (Br₂, 1.05 eq) in the same solvent dropwise over 30-60 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

-

Perform a liquid-liquid extraction. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 5-bromo-1-naphthoic acid.[2]

-

Step 2: Fischer Esterification

-

Principle (Expertise): This acid-catalyzed equilibrium reaction converts a carboxylic acid and an alcohol into an ester and water. Using a large excess of the alcohol (ethanol) shifts the equilibrium towards the product side (Le Châtelier's principle). A strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]

-

Protocol:

-

Combine 5-bromo-1-naphthoic acid (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq, which also serves as the solvent) in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Heat the mixture to reflux (approx. 78 °C) for 4-8 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

-

Analytical Characterization Workflow (Self-Validating System)

To ensure the identity and purity of the synthesized compound, a multi-technique analytical workflow is required. This creates a self-validating system where each analysis provides complementary information.

Caption: Analytical workflow for identity and purity confirmation.

-

Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra. Compare the observed chemical shifts, integration values, and splitting patterns to the predicted profile (Section 3). This is the primary method for confirming the molecular structure.

-

Mass Spectrometry (MS): Acquire a mass spectrum. The observation of the M and M+2 molecular ion peaks with nearly equal intensity is definitive proof of the presence of a single bromine atom and confirms the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Analyze the sample using a reverse-phase HPLC method with a UV detector. A typical method might use a C18 column with a water/acetonitrile mobile phase.[5] This technique is crucial for determining the purity of the compound, which should ideally be >95% for use in further research.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic building block. Its value lies in the orthogonal reactivity of its functional groups.

-

Handle for Cross-Coupling Reactions: The bromine atom at the C5 position is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents (aryl, alkynyl, amino groups, etc.) to build molecular complexity.

-

Ester Group Modification: The ethyl ester can be readily hydrolyzed back to the carboxylic acid, which can then be converted into other functional groups like amides, or it can be reduced to a primary alcohol.

-

Scaffold for Drug Discovery: As a derivative of naphthalene, this compound is a starting point for synthesizing libraries of novel compounds for screening against biological targets. The development of orally available drugs that exist "beyond the Rule of 5" (bRo5) often involves larger, more complex aromatic systems, making versatile intermediates like this highly relevant.[6] The lipophilic nature of the bromo-naphthalene core is a key feature in designing molecules that can interact with hydrophobic binding pockets in proteins or cross cellular membranes.[2]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on data from its precursor (5-bromo-1-naphthoic acid)[7] and a related compound (Ethyl 1-naphthoate)[8], the following precautions are advised:

-

Hazards: Assumed to be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any vapors or dust. Wash hands thoroughly after handling.

This information should be used as a guide, and a full risk assessment should be performed by qualified personnel before handling this chemical.

References

-

PubChem. 5-Bromonaphthalene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 1-naphthoate. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. (2021). Scalable synthesis of 8-iodo-1-naphthoate via photoinduced Suárez halodecarboxylation for the preparation of glycosyl donors. [Link]

-

Doemling, A. et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters. [Link]

-

SIELC Technologies. (2018). Separation of Ethyl 5-bromovalerate on Newcrom R1 HPLC column. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 5-Bromo-1-naphthoic acid | 16726-67-3 [smolecule.com]

- 3. This compound | 91271-31-7 [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Ethyl 5-bromovalerate | SIELC Technologies [sielc.com]

- 6. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 1-naphthoate | C13H12O2 | CID 76364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 5-bromo-1-naphthoate molecular structure and weight

An In-depth Technical Guide to Ethyl 5-bromo-1-naphthoate: Molecular Structure, Properties, and Synthesis

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed examination of this compound. The document delineates its molecular characteristics, outlines a robust synthesis protocol, and discusses its potential applications as a key intermediate in the fields of medicinal chemistry and material science.

Core Molecular Profile

This compound is an aromatic ester distinguished by a naphthalene core functionalized with both a bromine atom and an ethyl carboxylate group. These features make it a valuable synthon, or building block, for more complex molecular architectures.

Chemical Identity and Molecular Weight

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its chemical identity. The molecular formula is C13H11BrO2[1][2], and its molecular weight is 279.13 g/mol [1][3].

| Property | Value | Source |

| CAS Number | 91271-31-7 | [1] |

| Molecular Formula | C13H11BrO2 | [1][2] |

| Molecular Weight | 279.13 g/mol | [1][3] |

| IUPAC Name | Ethyl 5-bromonaphthalene-1-carboxylate | [2] |

| InChI Key | YEHJJJISRDQDER-UHFFFAOYSA-N | [3] |

| SMILES | O=C(OCC)C1=C2C=CC=C(Br)C2=CC=C1 | [1] |

Structural Representation

The two-dimensional structure of this compound illustrates the specific connectivity of its atoms, with the ethyl ester at position 1 and the bromine atom at position 5 of the naphthalene ring system.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial synthesis of the precursor, 5-bromo-1-naphthoic acid, followed by its esterification. This strategic choice is based on the high yields and purity achievable with Fischer esterification of a carboxylic acid precursor.

Synthesis Workflow

The logical flow from a commercially available starting material to the final product is outlined below. The bromination of 1-naphthoic acid provides the key intermediate, which is then converted to the desired ethyl ester.

Part 1: Synthesis of 5-Bromo-1-naphthoic acid

This procedure is adapted from standard bromination methods for aromatic carboxylic acids.[4] The carboxylic acid group is a deactivating, meta-directing group. However, in naphthalene systems, electrophilic substitution is strongly directed to the alpha-position (positions 1, 4, 5, and 8). Bromination of 1-naphthoic acid preferentially occurs at the 5- and 8-positions. Careful control of reaction conditions is necessary to favor the 5-bromo isomer.

Protocol:

-

Dissolution: Dissolve 1-naphthoic acid (1 equivalent) in glacial acetic acid.

-

Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the mixture at room temperature with constant stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into ice-cold water. The crude 5-bromo-1-naphthoic acid will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acid, and dry. Recrystallization from a suitable solvent, such as ethanol or toluene, will yield the purified product.[5]

Part 2: Fischer Esterification to this compound

This classic method utilizes an excess of alcohol (ethanol) to drive the equilibrium towards the ester product, catalyzed by a strong acid.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-bromo-1-naphthoic acid (1 equivalent) in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol%).

-

Reflux: Heat the mixture to reflux and maintain for several hours (4-6 hours). The reaction progress can again be monitored by TLC.

-

Neutralization: After cooling, slowly neutralize the mixture with a saturated solution of sodium bicarbonate. Caution is advised due to CO2 evolution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Structural Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, which will exhibit complex splitting patterns (doublets and triplets) due to coupling. The ethyl group will present as a characteristic quartet for the -CH2- group (around 4.4 ppm) and a triplet for the -CH3 group (around 1.4 ppm), consistent with data for similar ethyl esters.[6]

-

¹³C NMR: The carbon NMR will show unique signals for each carbon atom in the molecule, including the carbonyl carbon of the ester (around 166 ppm), the carbons of the naphthalene ring, and the two carbons of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the mass spectrum would display a molecular ion peak (M+) at m/z 278 and a second peak at m/z 280 (M+2) of nearly equal intensity. This distinctive isotopic pattern is a definitive signature for the presence of a single bromine atom.

Applications in Drug Development and Material Science

The utility of this compound as an intermediate stems from the reactivity of its two key functional groups. Its precursor, 5-bromo-1-naphthoic acid, is noted for its role in the synthesis of molecules with potential therapeutic properties, including anti-inflammatory and antitumor agents.[4]

-

The Bromo Group: The bromine atom serves as an excellent handle for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, allow for the attachment of a wide variety of other molecular fragments at this position. This is a cornerstone of modern synthetic chemistry for building complex target molecules.

-

The Ethyl Ester Group: The ester is a versatile functional group. It can be easily hydrolyzed back to the carboxylic acid, which can then be converted into other functionalities like amides, or it can be reduced to an alcohol. This allows for further modification and elaboration of the molecule.

This dual functionality makes this compound a valuable precursor for creating libraries of compounds for drug screening and for developing novel organic materials with specific electronic or photophysical properties.[4]

References

-

Islam, S. M., et al. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]

-

Organic Syntheses. α-NAPHTHOIC ACID. [Link]

Sources

Spectroscopic data for Ethyl 5-bromo-1-naphthoate (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromo-1-naphthoate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 91271-31-7) is an important synthetic intermediate in the field of organic chemistry and materials science.[1] As with any synthesized compound intended for further use, particularly in drug development or advanced materials, unambiguous structural verification is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for this confirmation.

This guide offers a comprehensive analysis of the expected spectroscopic data for this compound. While a complete set of publicly available, peer-reviewed spectra for this specific molecule is limited, this document synthesizes data from close structural analogs and first-principle chemical theory to provide a robust, predictive framework for its characterization. We will delve into the causality behind spectral features, outline self-validating experimental protocols, and provide the authoritative grounding necessary for researchers in the field.

Molecular Structure and Analytical Workflow

The logical workflow for characterizing a novel or synthesized compound like this compound involves a multi-pronged spectroscopic approach. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to one another. The spectrum is best understood by dividing it into the aromatic region (naphthalene core) and the aliphatic region (ethyl ester).

Causality and Predictions:

-

Ethyl Group: This will present as two distinct signals. The methyl (-CH₃) protons are adjacent to a methylene (-CH₂) group, so their signal will be split into a triplet . The methylene protons are adjacent to the methyl group, splitting their signal into a quartet . The methylene group is attached to an electron-withdrawing oxygen atom, shifting its signal further downfield compared to the methyl group.

-

Aromatic Region: The naphthalene ring system contains six protons. The bromine atom at C5 and the ester at C1 are electron-withdrawing groups that deshield nearby protons, shifting them downfield. The substitution pattern breaks the symmetry of the naphthalene core, resulting in six unique signals. Protons on the same ring will exhibit ortho (J ≈ 7-9 Hz) and meta (J ≈ 1-3 Hz) coupling.

Caption: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.90 | d | 1H | H-8 | Ortho to the ester carbonyl, strongly deshielded. |

| ~8.20 | d | 1H | H-2 | Ortho to the ester carbonyl. |

| ~8.00 | d | 1H | H-4 | Ortho to bromine, deshielded. |

| ~7.85 | d | 1H | H-6 | Ortho to bromine. |

| ~7.65 | t | 1H | H-7 | Coupled to H-6 and H-8. |

| ~7.50 | t | 1H | H-3 | Coupled to H-2 and H-4. |

| ~4.50 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl group. |

| ~1.45 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl group. |

Note: These are predicted values based on analogs like Ethyl 1-naphthoate.[2] Actual values may vary slightly.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Causality and Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) is highly deshielded and appears significantly downfield (~165-170 ppm).

-

Aromatic Carbons: The 10 carbons of the naphthalene ring will give distinct signals. The carbon attached to the bromine (C-5, the ipso-carbon) will have its signal shifted due to the heavy atom effect. The quaternary carbons (C-1, C-4a, C-8a) will typically have lower intensity signals.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂) is attached to oxygen and appears around 60-65 ppm, while the terminal methyl carbon (-CH₃) is the most upfield signal, typically around 14-15 ppm.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | C=O | Ester carbonyl carbon. |

| ~135.0 - 120.0 | Aromatic C, CH | 10 distinct signals for the naphthalene core. |

| ~61.5 | -OCH₂CH₃ | Methylene carbon of the ethyl group. |

| ~14.5 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality and Predictions:

The key diagnostic peaks for this compound are driven by the strong dipole moments of the ester group.

-

C=O Stretch: A very strong and sharp absorption band will be present, characteristic of the ester carbonyl group. This is often the most prominent peak in the spectrum.

-

C-O Stretches: Two distinct C-O stretching bands are expected for the ester: one for the C(=O)-O bond and another for the O-CH₂ bond.

-

Aromatic C=C Stretches: Multiple sharp bands of medium intensity will appear in the 1600-1450 cm⁻¹ region, confirming the presence of the aromatic naphthalene ring.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond vibration is expected in the fingerprint region, but it is often weak and can be difficult to assign definitively.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2980-2850 | Medium | C-H Stretch | Aliphatic (Ethyl) |

| ~1720 | Strong, Sharp | C=O Stretch | Ester |

| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester (C(=O)-O) |

| ~1100 | Strong | C-O Stretch | Ester (O-CH₂) |

| 700-500 | Weak-Medium | C-Br Stretch | Aryl Halide |

| Reference data is based on general IR correlation tables and spectra of similar esters like ethyl benzoate.[3][4] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. For halogenated compounds, it offers a definitive signature.

Causality and Predictions:

-

Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity separated by 2 mass units: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). This isotopic pattern is a definitive confirmation of the presence of a single bromine atom. The calculated monoisotopic mass for C₁₃H₁₁⁷⁹BrO₂ is 277.9997 g/mol .[5]

-

Fragmentation: Under electron ionization (EI), the molecular ion will fragment in predictable ways. Key fragmentation pathways include:

-

Loss of an ethoxy radical (•OCH₂CH₃): M - 45, leading to the bromonaphthoyl cation. This is often a very prominent peak.

-

Loss of ethylene (C₂H₄): M - 28, via a McLafferty rearrangement if sterically feasible.

-

Loss of the entire ester group: Fragmentation of the naphthalene ring itself.

-

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z (Mass/Charge Ratio) | Proposed Fragment | Significance |

| 278 / 280 | [C₁₃H₁₁BrO₂]⁺ | Molecular Ion (M⁺, M+2). Confirms molecular formula and presence of one bromine atom. |

| 233 / 235 | [C₁₁H₆BrO]⁺ | Loss of •OCH₂CH₃ (M - 45). A major fragment indicating the ester group. |

| 205 / 207 | [C₁₀H₆Br]⁺ | Loss of •COOCH₂CH₃ (M - 73). |

| 126 | [C₁₀H₆]⁺ | Naphthalene fragment after loss of Br and the ester group. |

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of data, standardized protocols must be followed.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in a 500 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the crystal and apply pressure using the anvil to ensure good contact.

-

Acquisition: Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40 to 400, using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) and major fragment ions. Compare the observed isotopic distribution with the theoretical pattern for a compound containing one bromine atom.

References

- Supporting Information for "Ni-Catalyzed Carboxylation of Aryl and Vinyl Halides with CO2". J. Org. Chem. 2017, 82 (7), 3781–3788. (Note: This reference contains data for related naphthoic acid derivatives, not the specific title compound).

-

Islam, S. M., et al. "Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides". The Royal Society of Chemistry, 2014, [Link].

-

National Center for Biotechnology Information. "Ethyl 2-naphthoate". PubChem Compound Database, [Link].

-

Human Metabolome Database. "13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967)". HMDB, [Link].

-

National Center for Biotechnology Information. "Ethyl 1-naphthoate". PubChem Compound Database, [Link].

-

National Center for Biotechnology Information. "Ethyl 5-bromovalerate". PubChem Compound Database, [Link].

-

Human Metabolome Database. "1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967)". HMDB, [Link].

-

National Center for Biotechnology Information. "Ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate". PubMed Central, [Link].

-

ResearchGate. "ISOMER-SPECIFIC SPECTROSCOPY OF ETHYL NAPHTHALENE DERIVATIVES". ResearchGate, [Link].

-

PubMed. "Ethyl 5-bromo-naphtho-[2,1-b]furan-2-carboxyl-ate". PubMed, [Link].

-

National Center for Biotechnology Information. "5-Bromonaphthalene-1-carboxylic acid". PubChem Compound Database, [Link].

-

SIELC Technologies. "Ethyl 5-bromovalerate". SIELC, [Link].

-

Oriental Journal of Chemistry. "Spectral Characterization and Vibrational Assignments...". Oriental Journal of Chemistry, [Link].

-

Doc Brown's Chemistry. "Infrared Spectroscopy Index". Doc Brown's Chemistry, [Link].

-

SpectraBase. "Ethyl 5-bromothiophene-2-carboxylate - Optional[ATR-IR] - Spectrum". SpectraBase, [Link].

-

NIST WebBook. "1-Naphthalenecarboxylic acid". NIST Chemistry WebBook, [Link].

-

ResearchGate. "IR spectrum for ethyl benzoate". ResearchGate, [Link].

Sources

- 1. This compound | 91271-31-7 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ethyl 5-bromo-1-naphthoate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-bromo-1-naphthoate, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis of its behavior in a range of common organic solvents, and detailed, field-proven methodologies for empirical solubility determination. By integrating fundamental chemical principles with practical experimental design, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: Understanding the Significance of Solubility

This compound (C₁₃H₁₁BrO₂) is an aromatic ester of significant interest in organic synthesis. Its molecular structure, characterized by a bulky, hydrophobic naphthalene core, a polar ester functional group, and an electron-withdrawing bromo substituent, presents a unique and complex solubility profile. The solubility of a compound is a critical physical property that dictates its utility in a multitude of applications, from its reactivity in solution-phase synthesis to its bioavailability in pharmaceutical formulations.

A thorough understanding of a compound's solubility is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent that can dissolve reactants to a sufficient concentration is fundamental for achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: The differential solubility of a target compound and its impurities in various solvents is the cornerstone of purification techniques like recrystallization.[1]

-

Analytical Characterization: Proper solvent selection is crucial for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and subsequent absorption, impacting its overall efficacy.

This guide will provide a detailed exploration of the factors influencing the solubility of this compound and a practical framework for its experimental determination.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[2] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions. The solubility of this compound is primarily influenced by a balance of the following molecular characteristics:

-

Large Aromatic System (Naphthalene Core): The extensive, nonpolar naphthalene ring system contributes significantly to the molecule's hydrophobicity, favoring interactions with nonpolar solvents through van der Waals forces.

-

Ester Functional Group (-COOEt): The ester group introduces polarity to the molecule, allowing for dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors.[3]

-

Bromo Substituent (-Br): The bromine atom is an electron-withdrawing group that adds to the molecule's polarizability but does not significantly contribute to hydrogen bonding.

Based on these structural features, a predictive analysis of the solubility of this compound in various solvent classes can be made. The parent compound, 5-bromo-1-naphthoic acid, is noted to have relatively low solubility in common organic solvents, suggesting the ethyl ester will follow a similar trend.[1]

Solvent Properties Influencing Dissolution:

The choice of solvent is critical, and its properties will dictate its interaction with this compound. Key solvent characteristics to consider include:

-

Polarity and Dielectric Constant: Polarity is a measure of the separation of charge in a molecule.[4][5] The dielectric constant (ε) is a quantitative measure of a solvent's ability to separate charges.[6][7] Solvents with high dielectric constants are considered polar.[5][8][9]

-

Hydrogen Bonding Capability: Solvents can be classified as protic (hydrogen bond donors) or aprotic (lacking the ability to donate hydrogen bonds).[9] The ester group of this compound can accept hydrogen bonds, suggesting some interaction with protic solvents.[3]

Predictive Solubility Profile of this compound

The following table provides a predictive assessment of the solubility of this compound in a range of common organic solvents, categorized by their properties. These predictions are based on chemical principles and the known properties of the parent carboxylic acid.[1]

| Solvent | Solvent Class | Polarity | Dielectric Constant (ε) | Hydrogen Bonding | Predicted Solubility | Rationale |

| Hexane | Nonpolar, Aliphatic | Very Low | 1.88 | None | Low | The large nonpolar naphthalene core will have some affinity for hexane, but the polar ester group will limit solubility. |

| Toluene | Nonpolar, Aromatic | Low | 2.38 | None | Moderate | The aromatic nature of toluene will facilitate π-stacking interactions with the naphthalene ring, likely leading to better solubility than in aliphatic hydrocarbons. |

| Diethyl Ether | Polar Aprotic | Low | 4.33 | Acceptor | Moderate | The ether's ability to engage in dipole-dipole interactions with the ester group should enhance solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | 8.93 | None | High | DCM is a versatile solvent that can effectively solvate both the polar and nonpolar regions of the molecule. |

| Chloroform | Polar Aprotic | Moderate | 4.81 | Weak Donor | High | Similar to DCM, chloroform is expected to be a good solvent. |

| Ethyl Acetate | Polar Aprotic | Moderate | 6.02 | Acceptor | Moderate to High | The structural similarity between the solvent and the solute's ester group should promote solubility. |

| Acetone | Polar Aprotic | High | 20.7 | Acceptor | Moderate | The high polarity of acetone should interact well with the ester group, but the large nonpolar part of the solute may limit overall solubility. |

| Acetonitrile | Polar Aprotic | High | 37.5 | Acceptor | Low to Moderate | While highly polar, acetonitrile's interactions may not be as favorable with the large aromatic system. |

| Methanol | Polar Protic | High | 32.7 | Donor & Acceptor | Low | The strong hydrogen bonding network of methanol may be disrupted by the large, nonpolar solute, leading to poor solubility. |

| Ethanol | Polar Protic | High | 24.55 | Donor & Acceptor | Low to Moderate | The presence of an ethyl group in ethanol might slightly improve interactions with the solute compared to methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | 46.68 | Acceptor | High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | 36.71 | Acceptor | High | Similar to DMSO, DMF is a highly polar aprotic solvent that is likely to be an effective solvent. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is designed to be self-validating by incorporating equilibrium confirmation and multiple measurements.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24 hours). This ensures that the system reaches equilibrium.

-

To validate that equilibrium has been reached, samples can be taken at different time intervals (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should remain constant once equilibrium is achieved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Causality of Experimental Choices and Trustworthiness of the Protocol

-

Use of Excess Solute: This is a critical step to ensure that the solution is truly saturated, which is the definition of solubility.

-

Constant Temperature: Solubility is highly dependent on temperature. Maintaining a constant temperature throughout the experiment is essential for obtaining reproducible and accurate results.

-

Equilibrium Confirmation: By analyzing samples at multiple time points, the protocol self-validates that the system has reached a true equilibrium state, and the measured solubility is not a transient value.

-

Centrifugation and Filtration: These steps are vital to ensure that no undissolved solid particles are carried over into the analytical sample, which would lead to an overestimation of the solubility.

-

Use of HPLC: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute concentration, even at low levels.

Logical Relationships in Solubility

The interplay between the solute's properties and the solvent's characteristics determines the overall solubility. This relationship can be visualized as follows:

Caption: Relationship between solute-solvent interactions and solubility outcome.

Conclusion

References

- Comparison of the polarity of organic solvents. (2022-10-13).

- Dielectric Constant. Burdick & Jackson.

- Polarity of Solvents.

- This compound | 91271-31-7. Sigma-Aldrich.

- Hydrogen bonding properties of non-polar solvents. (n.d.). Royal Society of Chemistry.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Polar Protic and Aprotic Solvents. (2023-01-22). Chemistry LibreTexts.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

- Dielectric Properties of Organic Solvents in an Electric Field. (2016-12-15). ACS Publications.

- How do you distinguish the polarity of organic solvent? (2014-10-15). ResearchGate.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.).

- Dielectric Constant of Common solvents. (n.d.).

- Solubility of Organic Compounds. (2023-08-31).

- Qualitative Comparisons of Dielectric Constants of Organic Solvents. (2019-05-30).

- How Hydrogen-bonding Influences Properties. (n.d.). Open Oregon Educational Resources.

- Hydrogen bonding vs. halogen bonding: the solvent decides. (2017-06-01). PubMed Central (PMC).

- SAFETY DATA SHEET. (2025-09-12).

- SAFETY DATA SHEET. (n.d.).

- Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. (n.d.). ResearchGate.

- Safety Data Sheet. (2014-06-29).

- SAFETY DATA SHEET. (2025-08-25). Sigma-Aldrich.

- Solvent Effects on Hydrogen Bonds-A Theoretical Study. (2025-08-07). ResearchGate.

- This compound. (n.d.). Fluorochem.

- Buy 5-Bromo-1-naphthoic acid | 16726-67-3. (2023-08-15). Smolecule.

Sources

- 1. Buy 5-Bromo-1-naphthoic acid | 16726-67-3 [smolecule.com]

- 2. chem.ws [chem.ws]

- 3. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 5. researchgate.net [researchgate.net]

- 6. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 7. depts.washington.edu [depts.washington.edu]

- 8. Dielectric Constant [macro.lsu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

The Latent Therapeutic Potential of Ethyl 5-bromo-1-naphthoate Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of the Naphthalene Scaffold

The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs. Its rigid, planar structure provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this broad class of compounds, naphthoic acid derivatives have emerged as particularly promising leads in the quest for novel therapeutics. This technical guide delves into the untapped potential of a specific subclass: Ethyl 5-bromo-1-naphthoate derivatives. While direct biological data for this specific scaffold is nascent, a wealth of information on structurally related naphthoquinone and naphthoic acid analogues strongly suggests a high probability of significant biological activity.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the synthetic avenues available for the diversification of the this compound core, detailed protocols for the evaluation of its potential biological activities, and a forward-looking perspective on the structure-activity relationships that may govern its therapeutic efficacy. Our approach is grounded in scientific integrity, providing not just methodologies, but the strategic rationale behind experimental design.

I. The Strategic Advantage of the this compound Scaffold

The this compound structure presents a unique combination of features that make it an attractive starting point for a drug discovery program:

-

The Naphthoic Acid Core: This moiety is a known pharmacophore with established precedence in compounds exhibiting anticancer, antimicrobial, and enzyme-inhibitory properties.

-

The Bromo Substituent: The bromine atom at the 5-position is not merely a placeholder. It serves as a versatile synthetic handle, enabling a wide array of chemical modifications through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the naphthalene core to optimize biological activity. Furthermore, the presence of a halogen can influence the pharmacokinetic properties of a molecule and, in some cases, directly contribute to its biological activity.

-

The Ethyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which may be crucial for biological activity. It also provides a site for further derivatization to modulate solubility, cell permeability, and pro-drug strategies.

II. Synthetic Strategies for the Derivatization of this compound

The key to unlocking the therapeutic potential of this compound lies in the strategic diversification of its structure. The bromine atom is the primary site for modification, and palladium-catalyzed cross-coupling reactions are the tools of choice for this purpose.[1]

A. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Novel Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of aryl halides like this compound. The following are highly relevant transformations:

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the bromo-naphthalene with a boronic acid or ester. This is an excellent method for introducing a wide variety of aryl, heteroaryl, and alkyl substituents.

-

Heck Coupling: This reaction forms a new carbon-carbon bond between the bromo-naphthalene and an alkene.

-

Sonogashira Coupling: This reaction is used to couple the bromo-naphthalene with a terminal alkyne, introducing a linear, rigid linker that can be further functionalized.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a diverse range of primary and secondary amines.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and will depend on the specific substrates being used.

Diagram: Synthetic Pathways for this compound Derivatization

Caption: Palladium-catalyzed cross-coupling reactions offer diverse derivatization pathways.

III. Probing the Biological Activity: In-Depth Experimental Protocols

Based on the activities of structurally related naphthoic acid and naphthoquinone derivatives, we propose a tiered screening approach to evaluate the biological potential of novel this compound derivatives. The following detailed protocols for key in vitro assays will enable a robust assessment of their anticancer, antimicrobial, and enzyme-inhibitory activities.

A. Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Diagram: MTT Assay Workflow

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

B. Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7][8][9]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

C. Evaluation of Enzyme Inhibition: Carboxylesterase Inhibition Assay

Given that some naphthoic acid derivatives inhibit carboxylesterases, this assay is crucial for identifying potential drug-drug interactions or for designing targeted inhibitors.[10][11][12][13][14]

Principle: The activity of a specific carboxylesterase is measured in the presence and absence of the test compound. A reduction in enzyme activity indicates inhibition.

Protocol:

-

Enzyme and Substrate Preparation:

-

Use a commercially available recombinant human carboxylesterase (e.g., hCE1).

-

Prepare a solution of a suitable substrate (e.g., p-nitrophenyl acetate) in the appropriate buffer.

-

-

Inhibition Assay:

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the substrate solution.

-

-

Data Acquisition and Analysis:

-

Monitor the formation of the product (e.g., p-nitrophenol) over time by measuring the absorbance at 405 nm using a microplate reader.

-

Calculate the rate of the reaction for each compound concentration.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

IV. Data Presentation and Structure-Activity Relationship (SAR) Insights

Systematic data collection and analysis are paramount for a successful drug discovery campaign.

A. Quantitative Data Summary

All quantitative data, such as IC50 and MIC values, should be organized into clear and concise tables to facilitate comparison between different derivatives.

| Compound ID | Modification at 5-position | Anticancer IC50 (µM) (MCF-7) | Antimicrobial MIC (µg/mL) (S. aureus) | hCE1 Inhibition IC50 (µM) |

| EN-Br | -Br (starting material) | >100 | >128 | >100 |

| EN-Ph | -Phenyl | 25.4 | 64 | 52.1 |

| EN-An | -Aniline | 12.8 | 32 | 15.7 |

| ... | ... | ... | ... | ... |

B. Building a Structure-Activity Relationship (SAR) Model

The data generated from the biological assays will be instrumental in constructing an SAR model. This model will help in understanding how different chemical modifications at the 5-position (and potentially other positions) of the Ethyl 1-naphthoate core influence its biological activity. Key considerations for the SAR analysis include:

-

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the naphthalene ring and influence its interaction with biological targets.

-

Steric Effects: The size and shape of the substituent can impact the binding affinity of the molecule to its target.

-

Hydrophobicity/Hydrophilicity: Modulating the lipophilicity of the derivatives can affect their solubility, cell permeability, and pharmacokinetic properties.

A clear understanding of the SAR will guide the rational design of the next generation of more potent and selective this compound derivatives.

V. Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The synthetic accessibility of a wide range of derivatives, coupled with the known biological activities of related naphthoic acid and naphthoquinone compounds, provides a strong rationale for a dedicated drug discovery program. The in-depth protocols and strategic guidance provided in this technical guide offer a robust framework for initiating such a program.

Future efforts should focus on:

-

Synthesis and screening of a diverse library of derivatives: A systematic exploration of the chemical space around the this compound core is essential.

-

Mechanism of action studies: For active compounds, elucidating the specific biological targets and pathways is a critical next step.

-

In vivo evaluation: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy and safety.

By leveraging the principles of medicinal chemistry and a rigorous, data-driven approach, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.

References

-

De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

-

Evotec. (n.d.). Carboxylesterase (CE) Inhibition Assay. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Evotec. (n.d.). Carboxylesterase (CE) Reaction Phenotyping Assay. Retrieved from [Link]

-

Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

-

Evotec. (n.d.). Carboxylesterase (CE1) Inhibition Assay. Retrieved from [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

In Vitro: MTT Assay. (n.d.). Retrieved from [Link]

-

WorldFish. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Method for the rapid synthesis of highly functionalized 2-hydroxy-1-naphthoates. Syntheses of the naphthoic acid components of neocarzinostatin chromophore and N1999A2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-naphthoate. Retrieved from [Link]

-

Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]

Sources